Cinperene
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, tailored to construct specific molecular frameworks. For example, the synthesis of new methanofullerene derivatives, which are structurally intricate molecules, employs the amine-assisted cycloaddition reaction method, demonstrating the versatility and creativity required in organic synthesis (Naqvi et al., 2017). Such methodologies could be analogous to the synthesis of Cinperene, requiring precise control over reaction conditions to achieve the desired product.
Molecular Structure Analysis
Understanding the molecular structure of compounds like Cinperene is crucial for predicting their behavior and properties. Advanced techniques such as FTIR, UV-vis absorption spectroscopy, and NMR are commonly used for structural characterization. For instance, the structural study of citrate layers on gold nanoparticles reveals the importance of molecular symmetry and interactions in stabilizing nanoparticles, highlighting the critical role of molecular structure analysis in understanding material properties (Park & Shumaker-Parry, 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds are directly influenced by their molecular structure. Efficient synthesis of amides from esters and amines under mild conditions, with the liberation of molecular hydrogen, showcases the innovative approaches to enhancing chemical reactivity and designing eco-friendly synthetic routes (Gnanaprakasam & Milstein, 2011). Such research insights are valuable for understanding the chemical behavior of Cinperene.
Physical Properties Analysis
The physical properties of organic compounds, including stability, solubility, and phase behavior, are essential for their practical application. The synthesis and characterization of poly (indene‐co‐pyrrole) nanofibers, for example, provide insights into how copolymerization affects the morphology and, subsequently, the physical properties of materials (Goel, Mazumdar, & Gupta, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity towards other substances, stability under various conditions, and compatibility with different materials, are crucial for determining the applications of compounds like Cinperene. The role of tannic acid and sodium citrate in the synthesis of silver nanoparticles illustrates the significance of understanding the chemical properties to control the synthesis process and the characteristics of the final product (Ranoszek-Soliwoda et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-phenyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]piperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c28-23-13-16-25(24(29)26-23,21-11-5-2-6-12-21)22-14-18-27(19-15-22)17-7-10-20-8-3-1-4-9-20/h1-12,22H,13-19H2,(H,26,28,29)/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMZUKHJKLNFPH-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC=CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)C/C=C/C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016892 | |
Record name | Cinperene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinperene | |
CAS RN |
14796-24-8 | |
Record name | Cinperene [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014796248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinperene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CINPERENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11V66TN8RO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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